1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Overview
Description
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that features a pyrrolidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine typically involves the cyclization of acyclic precursors. One common method is the reaction of a semicarbazide derivative with reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or alkyl halides.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Scientific Research Applications
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine can be compared with other oxadiazole-containing compounds:
1,2,5-Oxadiazole (Furazan) Derivatives: These compounds exhibit different reactivity and stability profiles compared to 1,3,4-oxadiazoles.
1,3,4-Oxadiazole Derivatives: Similar compounds include 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, which have been studied for their biological activities.
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIDAYCYHUCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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